molecular formula C9H12N2O3 B8539625 beta-Hydroxyethylamino-6-nitrotoluene

beta-Hydroxyethylamino-6-nitrotoluene

Cat. No. B8539625
M. Wt: 196.20 g/mol
InChI Key: YXJUTXUDBABPMA-UHFFFAOYSA-N
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Patent
US05230710

Procedure details

25.8 g of the β-chloroethyl N-(2-methyl-3-nitrophenyl)-carbamate prepared under Example 3, stage 1, are initially introduced into the reaction vessel in 250 ml of water. The reaction mixture is heated to 80° C. and 35 g of 50% strength aqueous potassium hydroxide solution are then added in the course of one hour. After the mixture has been subsequently stirred at 75° C. for 3 hours, its pH is brought to 8 with glacial acetic acid, and the reaction mixture is cooled slowly. The product which has precipitated is filtered off with suction, washed with water, and dried at 50° C. in a vacuum drying cabinet.
Name
β-chloroethyl N-(2-methyl-3-nitrophenyl)-carbamate
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:11][C:12](=O)OCCCl.[OH-].[K+].[C:20](O)(=[O:22])C>O>[OH:22][CH2:20][CH2:12][NH:11][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
β-chloroethyl N-(2-methyl-3-nitrophenyl)-carbamate
Quantity
25.8 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])NC(OCCCl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After the mixture has been subsequently stirred at 75° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled slowly
CUSTOM
Type
CUSTOM
Details
The product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OCCNC1=C(C(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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